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Compound Name:

(R)-2-((1-

Phenylethyl)carbamoyl)benzoic

acid

Cat. No.: B1583254 Get Quote

An In-depth Technical Guide to (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid

Abstract
(R)-2-((1-Phenylethyl)carbamoyl)benzoic acid, also known as (R)-(+)-N-(1-

phenylethyl)phthalamic acid, is a chiral carboxylic acid belonging to the N-acylated amino acid

derivative family.[1] Its structure is characterized by a benzoic acid core linked via an amide

bond to the chiral (R)-1-phenylethylamine moiety. This configuration imparts specific

stereochemical properties that are pivotal for its primary application as a chiral resolving agent.

Beyond this classical use, the broader class of N-acylated amino acids is under active

investigation for various roles in drug development, including enhancing the oral delivery of

protein-based drugs and exhibiting intrinsic biological activities.[2] This guide provides a

comprehensive overview of the core chemical properties, synthesis, spectroscopic

characterization, and key applications of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid,

tailored for researchers and scientists in organic chemistry and drug discovery.

Physicochemical Properties
The fundamental properties of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid are

summarized below. These data are essential for its handling, characterization, and application

in experimental settings.
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Property Value Source(s)

IUPAC Name

2-{[(1R)-1-

phenylethyl]carbamoyl}benzoic

acid

[1]

Synonyms

(R)-(+)-N-(alpha-

Methylbenzyl)phthalamic acid,

(R)-(+)-N-(1-

phenylethyl)phthalamic acid

[1][3]

CAS Number 21752-35-2 [1]

Molecular Formula C₁₆H₁₅NO₃ [1][4]

Molecular Weight 269.30 g/mol [4]

Appearance
White to off-white solid

(predicted)

Storage Conditions
Sealed in a dry environment at

room temperature
[4]

Synthesis and Reaction Mechanism
The most direct and widely employed synthesis of (R)-2-((1-Phenylethyl)carbamoyl)benzoic
acid is the nucleophilic ring-opening of phthalic anhydride with (R)-1-phenylethylamine.[5] This

reaction is a classic example of acylation, where the primary amine acts as a nucleophile

attacking one of the carbonyl carbons of the anhydride.

Mechanism Rationale: The reaction is driven by the high electrophilicity of the anhydride's

carbonyl carbons and the nucleophilicity of the amine's lone pair of electrons. The anhydride

ring is strained, making it susceptible to cleavage. The initial nucleophilic attack forms a

tetrahedral intermediate, which then collapses, leading to the opening of the anhydride ring and

the formation of an amide and a carboxylate. A final proton transfer step yields the phthalamic

acid product. The use of a chiral amine ensures that the product retains the specific (R)-

stereochemistry.
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Caption: Synthesis workflow for the target compound.

Spectroscopic Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1583254?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed spectroscopic analysis is crucial for confirming the identity and purity of the

synthesized compound. Based on its structure, the following spectral characteristics are

expected.

Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the functional groups present.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of

3300-2500 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded hydroxyl group in

the carboxylic acid dimer.[6]

N-H Stretch (Amide): A moderate to sharp peak should appear around 3300 cm⁻¹,

corresponding to the stretching vibration of the N-H bond in the secondary amide.

Aromatic C-H Stretch: Weak to medium sharp peaks are anticipated just above 3000 cm⁻¹

(typically 3100-3000 cm⁻¹).

Aliphatic C-H Stretch: Peaks corresponding to the methyl and methine groups will appear

just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1710-

1680 cm⁻¹.[6]

C=O Stretch (Amide I Band): A strong, sharp absorption band should be present around

1650 cm⁻¹.

Aromatic C=C Stretch: Several medium-intensity peaks will appear in the 1600-1450 cm⁻¹

region.

N-H Bend (Amide II Band): A medium-intensity band is expected around 1550 cm⁻¹.

C-O Stretch (Carboxylic Acid): A strong band will be visible in the 1320-1210 cm⁻¹ range.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
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-COOH (1H): A broad singlet is expected far downfield, typically >10 ppm.

Aromatic Protons (9H): A complex multiplet pattern between 7.2 and 8.0 ppm, arising from

the protons on the phenyl ring and the phthalic acid moiety.

-NH (1H): A doublet (due to coupling with the methine proton) or a broad singlet, typically

between 8.0 and 9.0 ppm. Its position and sharpness can be solvent-dependent.

-CH- (1H): A quintet or multiplet around 5.2 ppm, coupled to both the N-H proton and the

methyl protons.

-CH₃ (3H): A doublet around 1.6 ppm, resulting from coupling to the adjacent methine proton.

¹³C NMR Spectroscopy:

Carboxylic C=O: Signal expected around 170-175 ppm.

Amide C=O: Signal expected around 165-170 ppm.

Aromatic Carbons: Multiple signals in the 125-145 ppm range.

-CH- Carbon: Signal expected around 50 ppm.

-CH₃ Carbon: Signal expected around 22 ppm.

Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected

at m/z = 269. Key fragmentation patterns would likely involve the cleavage of the amide bond,

loss of the carboxyl group, and fragmentation of the phenylethyl side chain.

Applications in Research and Drug Development
Chiral Resolution
The primary and most established application of (R)- and (S)-N-(1-phenylethyl)phthalamic acid

is as a chiral resolving agent.[5] It is used to separate racemic mixtures of amines. The process

involves reacting the racemic amine with the chiral phthalamic acid to form a pair of

diastereomeric salts. These salts possess different physical properties, such as solubility,
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allowing them to be separated by fractional crystallization. Once separated, the individual

diastereomeric salt can be treated with acid or base to regenerate the pure enantiomer of the

amine and recover the resolving agent.
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Caption: Logical workflow of chiral resolution.
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Precursor in Medicinal Chemistry
The core structure of this molecule serves as a scaffold in medicinal chemistry. For instance,

analogues of 2-(carbamoyl)benzoic acid have been synthesized and identified as potent

stimulators of Bone Morphogenetic Protein 2 (BMP-2), a key protein in osteoblast differentiation

and bone formation.[7] This suggests that derivatives of (R)-2-((1-
Phenylethyl)carbamoyl)benzoic acid could be explored as starting points for developing new

therapeutics for bone healing and regeneration.

Drug Delivery Systems
The broader class of N-acylated amino acids has been shown to improve the oral delivery of

protein drugs.[2] While this specific compound has not been singled out, its properties as a

lipophilic amino acid derivative align with the characteristics of molecules studied for this

purpose. These agents are thought to facilitate the transport of large molecules across the

intestinal epithelium, although the precise mechanisms are still under investigation.

Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis of (R)-2-((1-
Phenylethyl)carbamoyl)benzoic acid.

Materials:

Phthalic Anhydride (1.0 eq)

(R)-(+)-1-Phenylethylamine (1.0 eq)

Ethyl Acetate (or other suitable aprotic solvent)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle
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Ice bath

Büchner funnel and filter paper

Procedure:

Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.

Reagent Addition: To the flask, add phthalic anhydride (1.0 eq) and ethyl acetate. Stir the

mixture until the solid is partially or fully dissolved.

Amine Addition: Slowly add (R)-(+)-1-Phenylethylamine (1.0 eq) to the stirred solution at

room temperature. The addition may be slightly exothermic.

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent, ~77°C for ethyl

acetate) and maintain reflux for 1-2 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Crystallization: Upon completion, remove the heat source and allow the mixture to cool

slowly to room temperature. A white solid precipitate should begin to form.

Isolation: To maximize yield, cool the flask in an ice bath for 30 minutes. Collect the solid

product by vacuum filtration using a Büchner funnel.

Washing: Wash the collected solid with a small amount of cold ethyl acetate to remove any

unreacted starting materials.

Drying: Dry the product under vacuum to yield (R)-2-((1-Phenylethyl)carbamoyl)benzoic
acid as a white solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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